molecular formula C8H8N2OS B030804 5-Methoxy-2-mercaptobenzimidazole CAS No. 37052-78-1

5-Methoxy-2-mercaptobenzimidazole

Cat. No. B030804
CAS RN: 37052-78-1
M. Wt: 180.23 g/mol
InChI Key: KOFBRZWVWJCLGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxy-2-mercaptobenzimidazole has been approached through multiple routes. Mahajan and Nandre (2006) discussed the synthesis of this intermediate by three different methods, comparing yields across these routes to identify the most efficient approach (Mahajan & Nandre, 2006). Another study improved the synthetic process, aiming for higher yields and industrial scalability, by starting with commercially available 2-nitro-4-methoxyaniline, which was converted into the target compound via reduction and cyclization (L. Ya, 2006).

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-mercaptobenzimidazole facilitates its role as an efficient inhibitor for enzymes such as tyrosinase. Chai et al. (2020) demonstrated that this compound significantly inhibited tyrosinase activity through reversible and competitive inhibition, highlighting the compound's interaction with enzyme structures through hydrogen bonding and hydrophobic interactions (Chai et al., 2020).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Further studies are needed to explore the potential applications of 5-Methoxy-2-mercaptobenzimidazole in various fields. Its efficiency as a tyrosinase inhibitor suggests potential uses in the cosmetic and food industries .

properties

IUPAC Name

5-methoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBRZWVWJCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190558
Record name 5-Methoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-mercaptobenzimidazole

CAS RN

37052-78-1
Record name 2-Mercapto-5-methoxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37052-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-mercaptobenzimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-mercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHOXY-2-MERCAPTOBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143562LXX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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